Chemical structure of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Chemical structure of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Executive Summary
2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly specialized, bi-functionalized biphenyl intermediate. Its structure combines an electrophilic aldehyde handle on one ring with a sterically demanding, chemically versatile bromo-methyl substitution pattern on the other.
This molecule serves as a critical scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs) (the "Sartan" class of antihypertensives) and advanced Liquid Crystal (LC) mesogens. Its dual-reactivity profile—allowing for orthogonal functionalization via the aldehyde (condensation/oxidation) and the aryl bromide (lithiation/cross-coupling)—makes it a valuable asset in high-precision medicinal chemistry.
Part 1: Structural Analysis & Physicochemical Properties
Nomenclature & Identification
-
IUPAC Name: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
-
Molecular Formula: C₁₄H₁₁BrO
-
Molecular Weight: 275.14 g/mol
-
Key Functional Groups:
-
Aldehyde (-CHO): Position C4 (Ring A). Reactive toward nucleophiles.
-
Aryl Bromide (-Br): Position C2' (Ring B). Orthogonal handle for cross-coupling.
-
Methyl Group (-CH₃): Position C4' (Ring B). Provides lipophilicity and steric bulk.
-
Predicted Physicochemical Data
Note: As a specialized intermediate, experimental values may vary based on purity and polymorph.
| Property | Value (Predicted/Typical) | Significance |
| Physical State | Off-white to pale yellow solid | Typical for conjugated biphenyl aldehydes. |
| Melting Point | 75°C – 85°C | Solid handling requires powder flow control. |
| Boiling Point | ~360°C (at 760 mmHg) | High thermal stability; amenable to high-temp coupling. |
| LogP | ~4.2 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |
| Solubility | Soluble in DCM, THF, Toluene. Insoluble in Water. | dictates biphasic reaction conditions. |
Part 2: Retrosynthetic Logic & Chemoselectivity
The synthesis of this molecule presents a classic chemoselectivity challenge: forming the biphenyl C–C bond without reacting the bromine atom at the 2'-position.
The Solution: Orthogonal Halogen Reactivity. By utilizing a Suzuki-Miyaura coupling between an aryl boronic acid and a di-haloarene containing both Iodine and Bromine, we exploit the kinetic oxidative addition rates of Palladium: Ar-I > Ar-Br >> Ar-Cl .
Retrosynthetic Pathway
-
Disconnection: The C1–C1' bond.
-
Fragment A (Nucleophile): 4-Formylphenylboronic acid (Aldehyde is compatible with mild Suzuki bases).
-
Fragment B (Electrophile): 2-Bromo-1-iodo-4-methylbenzene. The Palladium catalyst will selectively insert into the C–I bond, leaving the C–Br bond intact for the final product.
Figure 1: Retrosynthetic breakdown utilizing the reactivity gap between Aryl-Iodide and Aryl-Bromide.
Part 3: Step-by-Step Synthetic Protocol
Objective: Synthesize 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde on a 10 mmol scale. Mechanism: Pd(0)-catalyzed chemoselective Suzuki-Miyaura Coupling.[1]
Reagents & Materials
-
Electrophile: 2-Bromo-1-iodo-4-methylbenzene (2.97 g, 10 mmol).
-
Nucleophile: 4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 3 mol%).
-
Why: Pd(PPh₃)₄ is robust for Aryl-I coupling and less prone to "scrambling" the bromide than high-activity catalysts like Pd(dppf)Cl₂.
-
-
Base: Na₂CO₃ (2.0 M aqueous solution, 10 mL).
-
Why: A mild base prevents Cannizzaro reaction of the aldehyde.
-
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (40 mL).
Experimental Workflow
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen 3 times. Oxygen is the enemy of Pd(0) catalysts.
-
Dissolution: Add the aryl iodide (Electrophile) and boronic acid (Nucleophile) to the flask. Dissolve in degassed DME (40 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive flow of Argon. The solution should turn yellow/orange.
-
Base Activation: Add the degassed 2.0 M Na₂CO₃ solution.
-
Reaction: Heat the biphasic mixture to 80°C for 4–6 hours.
-
Control Point: Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the Aryl-Iodide. If the reaction runs too long or too hot (>100°C), the Pd may begin to insert into the 2'-Bromine, leading to polymerization.
-
-
Workup:
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Troubleshooting & Optimization
-
Issue: Low Yield / Homocoupling of Boronic Acid.
-
Fix: Ensure rigorous degassing of solvents. Oxygen promotes homocoupling.
-
-
Issue: Loss of Bromine (Dehalogenation).
-
Fix: Lower temperature to 60°C and extend time. Switch solvent to THF/Water to reduce thermal stress.
-
Part 4: Reactivity Profile & Applications
Once synthesized, the molecule acts as a "linchpin" intermediate. The diagram below illustrates its divergent synthesis paths.
Figure 2: Divergent synthetic utility of the core scaffold.
Key Application: Sartan Synthesis
In the synthesis of drugs like Telmisartan , the 4'-methyl-2-biphenyl core is essential.
-
Oxidation: The aldehyde is oxidized to the carboxylic acid.
-
Tetrazole Installation: The 2'-Bromo group is converted to a nitrile (Rosenmund-von Braun reaction) and then to a tetrazole, or directly coupled with organometallic reagents.
Part 5: Quality Control & Characterization
To validate the structure, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| 1H NMR (CDCl₃) | δ 10.05 ppm (s, 1H) | Distinctive Aldehyde proton. |
| 1H NMR (CDCl₃) | δ 2.35 ppm (s, 3H) | Methyl group singlet. |
| 1H NMR (CDCl₃) | δ 7.2 – 7.9 ppm (m, 7H) | Aromatic region. Look for splitting patterns indicating 1,2,4-substitution on Ring B. |
| IR Spectroscopy | 1700 cm⁻¹ (Strong) | Carbonyl (C=O) stretch. |
| Mass Spec (ESI) | [M+H]⁺ ~275/277 | 1:1 Isotopic pattern confirms presence of one Bromine atom. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Huff, B. E., et al. (1998).[3] "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Organic Syntheses, 75, 53.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Reference for catalyst selection logic).
-
Goossen, L. J., et al. (2001). "Pd-Catalyzed Synthesis of Biaryls from Aryl Halides." Synlett, 2001(12), 1801. (Demonstrates chemoselectivity of I vs Br).[1][4]
